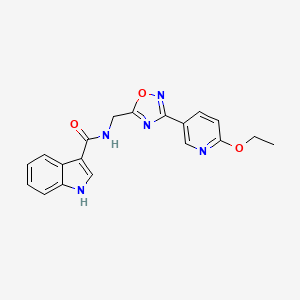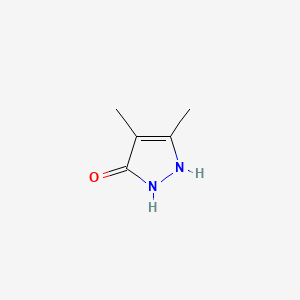
3,4-dimethyl-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,4-dimethyl-1H-pyrazol-5-ol” is a chemical compound with the CAS Number: 145092-15-5 . It has a molecular weight of 112.13 . The IUPAC name for this compound is 3,4-dimethyl-1H-pyrazol-5-ol .
Synthesis Analysis
Pyrazole derivatives are synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Another study mentioned the synthesis of pyrazole derivatives containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .
Molecular Structure Analysis
The molecular structure of “3,4-dimethyl-1H-pyrazol-5-ol” consists of a 5-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3, (H2,6,7,8) .
Physical And Chemical Properties Analysis
“3,4-dimethyl-1H-pyrazol-5-ol” is a solid at room temperature . It has a molecular weight of 112.13 . The InChI code for this compound is 1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3, (H2,6,7,8) .
Wissenschaftliche Forschungsanwendungen
- Dimethylpyrazolol derivatives have been explored as fluorescent probes due to their unique optical properties. For instance, when an electron-withdrawing group is attached to acetophenone, the resulting 1,3,5-trisubstituted-1H-pyrazole exhibits color changes from orange-red to cyan in different solvents . These compounds can serve as metal ion sensors or indicators.
- Some pyrazole derivatives, including dimethylpyrazolol , have demonstrated antibacterial properties. Researchers have investigated their potential as agents against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA) with promising results .
- Pyrazole-bearing compounds have shown efficacy as antileishmanial and antimalarial agents. In vitro studies have highlighted the antipromastigote activity of specific dimethylpyrazolol derivatives . Molecular simulation studies further support their potential in these contexts.
- Dimethylpyrazolol derivatives have been investigated for their anti-inflammatory and anti-nociceptive effects. These properties make them interesting candidates for pain management and inflammation-related conditions .
- Triarylpyrazoline compounds, including dimethylpyrazolol derivatives, exhibit excellent fluorescence. Their use as photoluminescent materials in various applications, such as organic nonlinear optics and photorefractive materials, has been explored .
- Triarylpyrazoline compounds have been employed as fluorescent whitening agents in the textile industry. Their ability to enhance the brightness and appearance of textiles makes them valuable in this context .
Fluorescent Probes and Sensors
Antibacterial Activity
Antileishmanial and Antimalarial Agents
Anti-Inflammatory and Analgesic Properties
Photoluminescent Materials
Textile Industry Applications
Safety and Hazards
Zukünftige Richtungen
Pyrazole-containing compounds, including “3,4-dimethyl-1H-pyrazol-5-ol”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their versatility as synthetic intermediates makes them highly desirable for future research and development .
Wirkmechanismus
Target of Action
3,4-Dimethyl-1H-pyrazol-5-ol is a pyrazole derivative that has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These parasites are responsible for causing leishmaniasis and malaria, respectively, which are communicable diseases affecting millions of people worldwide .
Mode of Action
A molecular docking study conducted on lm-ptr1, a protein target inLeishmania, suggested that the compound interacts with this protein, leading to its antileishmanial activity . The compound’s interaction with its targets results in significant changes, such as the inhibition of the parasites’ growth and development .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of the parasites, disrupting their ability to infect and multiply within the host .
Pharmacokinetics
It is known that the compound is a solid substance, with a melting point of 116-117°c, and is soluble in ethanol and methanol . These properties may influence its bioavailability and distribution within the body.
Result of Action
The result of the action of 3,4-dimethyl-1H-pyrazol-5-ol is the inhibition of the growth and development of the parasites Leishmania aethiopica and Plasmodium berghei . This leads to a decrease in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .
Action Environment
The action environment can significantly influence the efficacy and stability of 3,4-dimethyl-1H-pyrazol-5-ol. For instance, the compound’s ability to inhibit nitrification in soil suggests that it may be influenced by biological processes in the environment . Furthermore, the compound’s stability and solubility in different solvents may also affect its action and efficacy.
Eigenschaften
IUPAC Name |
4,5-dimethyl-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3,(H2,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTNHTJUNZPFMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NNC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-1H-pyrazol-5-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


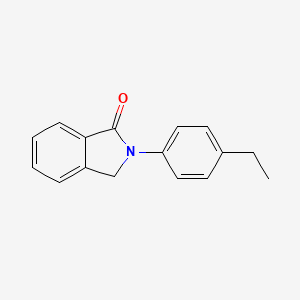
![Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate](/img/structure/B2911855.png)

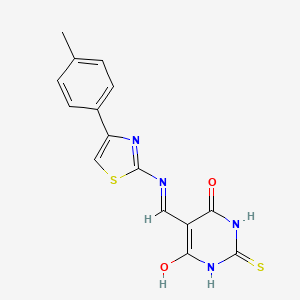
![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2911858.png)
![N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2911859.png)
![methyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2911862.png)
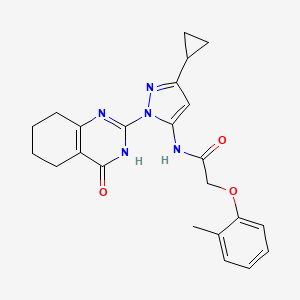
![5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B2911865.png)
![2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]acetamide](/img/structure/B2911868.png)


